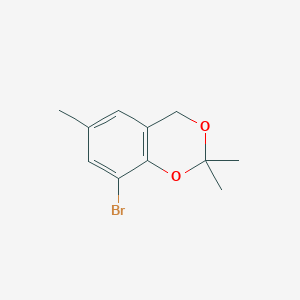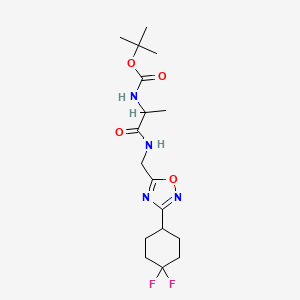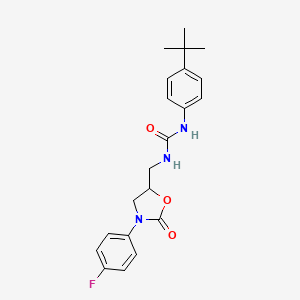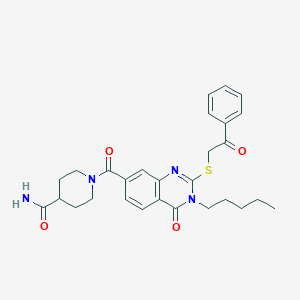
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 477847-10-2 . It has a molecular weight of 212.22 and its IUPAC name is 1,1,1-trifluoro-3-(4-methyl-1-piperazinyl)-2-propanol . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15F3N2O/c1-12-2-4-13(5-3-12)6-7(14)8(9,10)11/h7,14H,2-6H2,1H3 . This code provides a specific textual representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
Stereocontrolled Access and Epoxypropane Synthesis
- 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution, which was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating its utility in stereocontrolled organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Trifluoroprop-1-en-2-yl-substituted Furans
- The compound has been used in the palladium-catalyzed cycloisomerization process to synthesize 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, a novel chemical synthesis pathway (Zhang, Zhao, & Lu, 2007).
Physicochemical Property Studies
- Molecular dynamics simulations have been used to understand the effects of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-Trifluoro-propan-2-ol with water, highlighting its significance in studying the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Development of Potent CETP Inhibitors
- It has been used in the regio- and diastereoselective synthesis of potent cholesteryl ester transfer protein (CETP) inhibitors, showcasing its application in medicinal chemistry (Li et al., 2010).
Enantioselective Synthesis in Catalysis
- The compound has been synthesized enantioselectively using ruthenium-catalyzed hydrogenation, demonstrating its application in asymmetric catalysis and synthesis of enantiomerically pure compounds (Kuroki, Asada, Sakamaki, & Iseki, 2000).
Exploration in Novel Fluorescent Biomarkers
- This compound, synthesized from industrial waste like cardanol and glycerol, has been studied for potential use as fluorescent biomarkers, reflecting its significance in environmental science and green chemistry applications (Pelizaro et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P280 and P304+P340, advising to wear protective gloves/eye protection/face protection, and if inhaled, to remove the person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c1-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXQJHJWIFSYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2601362.png)




![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)